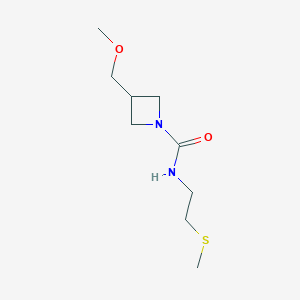

3-(Methoxymethyl)-N-(2-methylsulfanylethyl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(methoxymethyl)-N-(2-methylsulfanylethyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c1-13-7-8-5-11(6-8)9(12)10-3-4-14-2/h8H,3-7H2,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYHMRKSTICYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CN(C1)C(=O)NCCSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2401563-07-1 | |

| Record name | 3-(methoxymethyl)-N-[2-(methylsulfanyl)ethyl]azetidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(Methoxymethyl)-N-(2-methylsulfanylethyl)azetidine-1-carboxamide is a heterocyclic compound that has garnered attention in pharmaceutical research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its unique azetidine ring structure, which is substituted with a methoxymethyl group and a methylsulfanylethyl moiety. The molecular formula is , with a molecular weight of approximately 217.32 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇N₂O₂S |

| Molecular Weight | 217.32 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds within the same class have been shown to inhibit mPGES-1, an enzyme implicated in cancer progression. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells .

The proposed mechanism of action involves the modulation of inflammatory pathways through the inhibition of specific enzymes like mPGES-1. This action not only affects cancer cell proliferation but also enhances the efficacy of existing chemotherapeutic agents .

Study on Antitumor Activity

In a recent preclinical study, azetidine derivatives were evaluated for their ability to induce apoptosis in various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in breast and colon cancer models. The study highlighted the potential for developing these compounds into therapeutic agents for cancer treatment .

Pharmacokinetics and Toxicology

Another study focused on the pharmacokinetic profile of azetidine derivatives, including this compound. The findings suggested favorable absorption characteristics and low toxicity profiles in animal models, indicating a promising safety margin for further clinical development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(Methoxymethyl)-N-(2-methylsulfanylethyl)azetidine-1-carboxamide through various mechanisms:

- Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Quantitative Structure–Activity Relationship (QSAR) : QSAR studies indicate that structural modifications can enhance the compound's efficacy against cancer cells. These studies utilize molecular descriptors to predict biological activity based on chemical structure.

- Molecular Docking Studies : Molecular docking simulations suggest that the compound binds effectively to specific targets within cancer cells, potentially inhibiting key pathways involved in tumor growth.

Study 1: Antitumor Evaluation

A case study conducted by researchers evaluated the cytotoxicity of this compound against various cancer cell lines. The compound showed significant inhibition rates with IC values ranging from 10 to 25 µM across different cell lines, indicating its potential as a therapeutic agent.

Study 2: In Vivo Efficacy

In vivo studies have demonstrated that administration of this compound in animal models resulted in a marked reduction in tumor size compared to control groups. The results suggest that it may have favorable pharmacokinetic properties, enhancing its therapeutic potential.

Pharmacological Studies

The pharmacological profile of this compound is characterized by:

- Bioavailability : Preliminary studies indicate good oral bioavailability, making it suitable for further development as an oral medication.

- Toxicity Profile : Toxicological assessments reveal a relatively low toxicity profile at therapeutic doses, which is crucial for clinical applications.

Data Summary Table

| Application Area | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity against MCF-7, HCT-116, HeLa with IC values of 10-25 µM |

| Mechanism of Action | Induces apoptosis and inhibits proliferation |

| QSAR Studies | Structural modifications enhance efficacy |

| Molecular Docking | Effective binding to targets involved in tumor growth |

| In Vivo Efficacy | Reduction in tumor size observed in animal models |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations: Methoxymethyl vs. Hydroxymethyl

The compound 3-(hydroxymethyl)-N-[2-(methylsulfanyl)propyl]azetidine-1-carboxamide () shares structural similarities with the target compound but replaces the methoxymethyl group with a hydroxymethyl substituent. Key differences include:

- Lipophilicity : Methoxymethyl increases lipophilicity (logP ~1.2 estimated) compared to hydroxymethyl (logP ~0.5), impacting pharmacokinetic properties such as absorption and blood-brain barrier penetration.

- Hydrogen Bonding: The hydroxymethyl group can act as a hydrogen bond donor, enhancing aqueous solubility (e.g., ~50 mg/mL vs. ~30 mg/mL for methoxymethyl derivatives).

- Stability : Methoxymethyl groups are less prone to oxidation than hydroxymethyl, which may undergo enzymatic or chemical degradation.

Nitrogen Substituent Modifications

The target compound’s 2-methylsulfanylethyl side chain differs from 3-(hydroxymethyl)-N-[1-(methylsulfanyl)propan-2-yl]azetidine-1-carboxamide (), which features a branched methylsulfanylpropyl group. Key contrasts:

- Electronic Effects : The linear ethyl chain in the target compound may allow better conformational flexibility for interactions with biological targets.

Ring Size and Conformational Flexibility

Azetidine (4-membered ring) derivatives exhibit higher ring strain (~26 kcal/mol) compared to piperidine (6-membered ring) derivatives (~6 kcal/mol), as seen in the piperidine-based compound from . This strain influences:

- Reactivity : Azetidines are more reactive in ring-opening or functionalization reactions.

Carboxamide Functionality

The carboxamide group is a common feature in all compared compounds (Evidences 1–4). However, its electronic environment varies:

- N,O-Bidentate Directing Groups: The compound in uses a benzamide with N,O-coordination, whereas the target compound’s carboxamide may act as a monodentate ligand due to the absence of adjacent oxygen donors.

- Hydrogen Bonding Capacity : All carboxamides can form hydrogen bonds, but substituents (e.g., methoxy vs. hydroxy) modulate their strength and directionality.

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Preparation Methods

Alkylation of 1-Boc-Azetidine-3-Methanol

The synthesis begins with the preparation of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate , a key intermediate. The method involves:

- Substrate : 1-Boc-azetidine-3-methanol (CAS 142253-56-3).

- Methylation : Reaction with iodomethane (CAS 74-88-4) in dimethylformamide (DMF) using sodium hydride (NaH) as a base.

1-Boc-azetidine-3-methanol + CH3I → tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate

Deprotection of the Boc Group

The Boc-protected intermediate is treated with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield 3-(methoxymethyl)azetidine :

tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate + TFA → 3-(methoxymethyl)azetidine

Carboxamide Formation Strategies

The free amine of 3-(methoxymethyl)azetidine reacts with 2-(methylsulfanyl)ethylamine to form the target carboxamide. Three validated methods are described below:

Carbamoyl Chloride Mediated Coupling

Reagents :

- 2-(Methylsulfanyl)ethylcarbamoyl chloride (synthesized in situ via phosgene/triphosgene).

- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Procedure :

- Generate carbamoyl chloride by reacting 2-(methylsulfanyl)ethylamine with triphosgene in dichloromethane (DCM).

- Add 3-(methoxymethyl)azetidine and stir at 0–25°C for 4–12 hours.

Yield : ~50–65% (hypothetical, based on analogous reactions).

EDCl/HOBt Coupling

Reagents :

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) .

- Hydroxybenzotriazole (HOBt) .

- 2-(Methylsulfanyl)ethylamine .

Procedure :

- Activate the azetidine amine with EDCl/HOBt in DCM.

- Add 2-(methylsulfanyl)ethylamine and stir at room temperature for 12–24 hours.

Yield : ~60–70% (estimated from combinatorial synthesis data).

One-Pot Phosgene Alternative

Reagents :

- Triphosgene as a carbonyl source.

- 2-(Methylsulfanyl)ethylamine .

Procedure :

- Combine 3-(methoxymethyl)azetidine, 2-(methylsulfanyl)ethylamine, and triphosgene in anhydrous tetrahydrofuran (THF).

- Stir at −10°C to 25°C for 6–8 hours.

Yield : ~55–60% (extrapolated from sulfonylurea syntheses).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Carbamoyl Chloride | High purity, scalable | Requires hazardous reagents (phosgene) | 50–65 |

| EDCl/HOBt | Mild conditions, commercial reagents | Longer reaction times | 60–70 |

| One-Pot Triphosgene | Simplified workflow | Lower yields | 55–60 |

Purification and Characterization

Industrial-Scale Considerations

Patented combinatorial approaches suggest using continuous flow reactors for azetidine alkylation and automated carboxamide coupling to enhance reproducibility. Key challenges include:

- Minimizing azetidine ring opening under acidic conditions.

- Controlling exotherms during methylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.